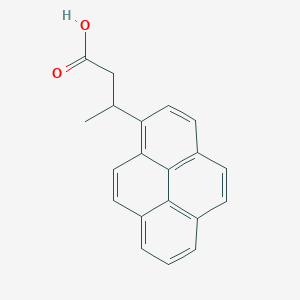

3-(Pyren-1-yl)butanoic acid

Description

Contextual Significance of Pyrene (B120774) Derivatives in Contemporary Chemical Sciences

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant attention in contemporary chemical sciences. wikipedia.orgmdpi.com Their unique photophysical properties, including high fluorescence quantum yields, long fluorescence lifetimes, and the ability to form excimers, make them exceptional candidates for a wide range of applications. wikipedia.orgresearchgate.net An excimer is a short-lived dimeric or heterodimeric molecule formed from two species, at least one of which is in an electronic excited state. The emission from a pyrene excimer is red-shifted compared to the monomer emission, and the ratio of excimer to monomer fluorescence intensity is sensitive to the distance and orientation between the pyrene moieties. This property is particularly useful for sensing applications. researchgate.net

Pyrene derivatives are extensively utilized as fluorescent probes for detecting various analytes, including metal ions, anions, and biomolecules. mdpi.comresearchgate.net Their application extends to bio-imaging, where they are used to visualize living cells and understand the structure of DNA, proteins, and lipid membranes. researchgate.net In the field of materials science, pyrene-based materials are explored for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. epa.govrsc.org The ability to modify the chemical structure of pyrene allows for the fine-tuning of its electronic and photophysical properties, making it a versatile building block for functional materials. epa.govrsc.org

Structural Features of 3-(Pyren-1-yl)butanoic Acid Pertinent to Advanced Research Paradigms

This compound possesses a unique molecular architecture that combines the desirable photophysical characteristics of the pyrene core with the functional versatility of a carboxylic acid group. This distinct combination of a large, planar, and aromatic pyrene moiety with a flexible butanoic acid chain is central to its utility in advanced research.

The pyrene group serves as a robust fluorescent reporter. researchgate.net Its fluorescence is characterized by a structured monomer emission and a broad, structureless excimer emission at higher concentrations or when two pyrene units are in close proximity. wikipedia.orgresearchgate.net This dual fluorescence is a powerful tool for probing intermolecular and intramolecular interactions. The butanoic acid tail provides a reactive handle for covalent attachment to other molecules, such as proteins, polymers, and nanoparticles. cymitquimica.comchemicalbook.com The carboxylic acid functionality allows for standard coupling reactions, such as amidation and esterification, enabling the integration of the pyrene fluorophore into larger, more complex systems. cymitquimica.com

The chiral center at the 3-position of the butanoic acid chain introduces the potential for stereospecific interactions, which is a critical aspect in many biological and catalytic systems. The synthesis of enantiomerically pure forms of similar structures, such as (S)-3-(4-bromophenyl)butanoic acid, has been reported, suggesting that chiral versions of this compound could be accessible for stereoselective studies. researchgate.net

Interactive Data Table: Key Properties of Pyrene and Related Compounds

| Property | Pyrene | 1-Pyrenebutanoic Acid |

| Chemical Formula | C₁₆H₁₀ wikipedia.org | C₂₀H₁₆O₂ nih.gov |

| Molar Mass | 202.26 g/mol wikipedia.org | 288.34 g/mol chemicalbook.com |

| Appearance | Colorless solid (often with yellow impurities) wikipedia.org | Light brown powder nih.gov |

| Melting Point | 150.62 °C wikipedia.org | 184-186 °C chemicalbook.com |

| Boiling Point | 394 °C wikipedia.org | ~500.23 °C at 760 mmHg chemnet.com |

| Solubility in Water | 0.139 mg/L at 25 °C wikipedia.org | Partially soluble chemicalbook.com |

| Fluorescence | Strong blue fluorescence wikipedia.org | Fluorescent probe cymitquimica.com |

Overarching Research Domains and Advanced Applications of this compound in Chemical Systems

The unique structural attributes of this compound have led to its application in several advanced research domains.

One of the primary areas of application is in the development of fluorescent probes and sensors . The sensitivity of pyrene's fluorescence to its local environment allows for the detection of changes in polarity, viscosity, and the presence of quenchers. researchgate.net By functionalizing the carboxylic acid group with specific recognition elements, researchers can design probes that selectively bind to and report on the presence of target analytes.

In supramolecular chemistry , this compound and its derivatives are used to study molecular self-assembly and host-guest interactions. The pyrene unit can participate in π-π stacking interactions, driving the formation of ordered aggregates. The interplay between these stacking interactions and other non-covalent forces, such as hydrogen bonding from the carboxylic acid group, can be investigated to understand the principles of molecular organization.

In the realm of bioconjugation and bio-imaging , this compound serves as a fluorescent label for biomolecules. researchgate.net Once attached to a protein or other biological macromolecule, the pyrene moiety can provide information about conformational changes, binding events, and the microenvironment of the labeled site. For instance, the formation of pyrene excimers between two labeled sites on a protein can be used to measure intramolecular distances and dynamics.

Furthermore, derivatives of this compound are being explored in the field of materials science . For example, 1-pyrenebutanoic acid succinimidyl ester (PASE), a derivative, is used as a linker to immobilize proteins onto graphene and carbon nanotubes. acs.orgresearchgate.net The pyrene group anchors the molecule to the graphitic surface through strong π-π stacking interactions, while the succinimidyl ester group provides a reactive site for attaching proteins. acs.orgresearchgate.net This methodology is crucial for the development of biosensors and other bioelectronic devices. The study of the adsorption and conformation of these linker molecules on surfaces is an active area of theoretical and experimental research. acs.org

Structure

3D Structure

Properties

CAS No. |

63104-39-2 |

|---|---|

Molecular Formula |

C20H16O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

3-pyren-1-ylbutanoic acid |

InChI |

InChI=1S/C20H16O2/c1-12(11-18(21)22)16-9-7-15-6-5-13-3-2-4-14-8-10-17(16)20(15)19(13)14/h2-10,12H,11H2,1H3,(H,21,22) |

InChI Key |

WROXDOWQLYDCHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Directed Chemical Modifications of 3 Pyren 1 Yl Butanoic Acid

Established Synthetic Pathways for 3-(Pyren-1-yl)butanoic Acid and its Precursors

The synthesis of this compound and related pyrene-based alkanoic acids can be achieved through a variety of classical and modern synthetic methods. These approaches often involve the initial functionalization of the pyrene (B120774) core, followed by chain extension and modification to yield the desired carboxylic acid.

Classical Organic Synthesis Approaches (e.g., Friedel-Crafts Acylation, Wittig Reaction, Horner-Wadsworth-Emmons Reaction, Grignard Reaction)

Classical organic reactions remain fundamental in the synthesis of pyrene derivatives.

Friedel-Crafts Acylation: This is a common method for introducing an acyl group onto the pyrene ring, which can then be further manipulated. For instance, the Friedel-Crafts acylation of pyrene with succinic anhydride (B1165640) can yield 4-(pyren-1-yl)-4-oxobutanoic acid. rsc.org Subsequent reduction of the ketone can lead to the corresponding butanoic acid. The reaction of pyrene with succinic anhydride in the presence of a Lewis acid like titanium tetrachloride has been reported to produce 4-oxo-4-(pyren-1-yl)butanoic acid. rsc.org Similarly, Friedel-Crafts alkylation using reagents like tert-butyl chloride with aluminum chloride can introduce bulky groups to direct subsequent reactions. mdpi.com

Wittig Reaction: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and has been used to synthesize various pyrene derivatives. worktribe.comresearchgate.net Aldehyde-containing pyrene compounds can react with phosphorus ylides to create vinyl pyrenes, which can be starting points for more complex structures. worktribe.com For example, pyrene-1-carbaldehyde can be reacted with a suitable phosphonium (B103445) ylide to introduce a carbon chain that can be subsequently converted to a butanoic acid moiety. This reaction has been employed in the synthesis of pyrene-functionalized dyes. rsc.orgrsc.org

Horner-Wadsworth-Emmons (HWE) Reaction: As a modification of the Wittig reaction, the HWE reaction offers excellent E-selectivity in the formation of alkenes from phosphonate (B1237965) carbanions and aldehydes or ketones. wikipedia.orgorganic-chemistry.org This reaction has been utilized to synthesize fully conjugated pyrene-anthracene-based molecular rods, demonstrating its utility in creating extended π-systems. benthamopen.comresearchgate.net The HWE reaction typically involves the deprotonation of a phosphonate ester followed by reaction with a carbonyl compound, and the resulting phosphate (B84403) byproduct is easily removed by washing with water. organic-chemistry.org

Grignard Reaction: Grignard reagents are valuable for forming new carbon-carbon bonds. While direct Grignard reactions on pyrene can be challenging, the use of brominated pyrenes as precursors is a common strategy. For instance, 1-bromopyrene (B33193) can be converted to a Grignard reagent, which can then react with an appropriate electrophile to introduce a side chain that can be elaborated into a butanoic acid.

| Reaction | Reagents | Product Type | Reference(s) |

| Friedel-Crafts Acylation | Pyrene, Succinic anhydride, TiCl4 | 4-oxo-4-(pyren-1-yl)butanoic acid | rsc.org |

| Wittig Reaction | Pyrene-1-carbaldehyde, Phosphorus ylide | Vinyl pyrene derivatives | worktribe.comrsc.org |

| Horner-Wadsworth-Emmons | Pyrene carboxaldehyde, Diethyl(1-pyrenyl methyl)phosphonate | Pyrene-OPV derivatives | benthamopen.comresearchgate.net |

Advanced Catalytic Methods for Pyrene Core Functionalization (e.g., Stille Coupling, Heck Coupling, Sonogashira Coupling)

Modern palladium-catalyzed cross-coupling reactions have become indispensable for the precise functionalization of the pyrene core, often starting from brominated pyrene derivatives. mdpi.com

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide in the presence of a palladium catalyst. It has been successfully used to synthesize pyrene-containing oligothiophenes by reacting 1-bromopyrene with a stannylated thiophene (B33073) derivative. uky.edu The Stille coupling is also employed in the synthesis of tetrasubstituted pyrenes. whiterose.ac.uk

Heck Coupling: The Heck reaction, which couples an unsaturated halide with an alkene, is another key method for functionalizing pyrene. uky.eduresearchgate.net For example, 1-bromopyrene can be coupled with various alkenes to introduce vinyl groups, which can serve as handles for further transformations. rsc.org This reaction has been used to create pyrene-functionalized triphenylamine-based dyes and has been shown to be effective in synthesizing non-natural aromatic α-amino acids containing a pyrene moiety. rsc.orgresearchgate.net A pyrene-functionalized graphene oxide-palladium nanocomposite has been developed as a novel catalyst for the Mizoroki-Heck reaction in water. nih.govresearchgate.net

Sonogashira Coupling: This coupling reaction between a terminal alkyne and an aryl or vinyl halide is widely used to introduce alkyne functionalities onto the pyrene core. acs.orgresearchgate.net This method has been applied to synthesize pyrene derivatives with acetylene (B1199291) linkages to other electroactive groups like triphenylamine (B166846) or carbazole. conicet.gov.ar The Sonogashira coupling has also been used in a stepwise manner to create donor-pyrene-acceptor molecules. worktribe.com

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference(s) |

| Stille Coupling | 1-Bromopyrene, Organostannane | Pd(0) catalyst | Pyrene-containing oligomers | uky.edu |

| Heck Coupling | 1-Bromopyrene, Alkene | Pd(PPh3)4 | Vinyl pyrene derivatives | rsc.orguky.edu |

| Sonogashira Coupling | 1-Bromo-2-ethynylpyrene, Trimethylsilylacetylene | Pd catalyst, CuI | Pyrene-alkyne conjugates | acs.orgias.ac.in |

Strategies for Functionalization and Derivatization of this compound

Once synthesized, the carboxylic acid group of this compound provides a versatile handle for a wide range of chemical modifications, enabling its integration into various materials and biological systems.

Esterification Reactions for Diverse Material Integration

The esterification of the carboxylic acid group of pyrene-based alkanoic acids is a common strategy to create fluorescent probes and materials. These esters can be designed to have specific properties for integration into polymers, surfaces, and other materials. The resulting esters often retain the desirable photophysical properties of the pyrene core, making them useful for applications in organic light-emitting diodes (OLEDs) and sensors.

Amidation and Peptide Coupling for Bioconjugation (e.g., N-hydroxysuccinimidyl esters, 4-sulfo-2,3,5,6-tetrafluorophenyl esters)

The carboxylic acid functionality of this compound is readily converted into an amide, which is a key linkage for bioconjugation.

N-hydroxysuccinimidyl (NHS) Esters: A highly common approach for creating amine-reactive fluorescent labels is the conversion of the carboxylic acid to an N-hydroxysuccinimidyl (NHS) ester. mendelchemicals.comsigmaaldrich.com For example, 1-pyrenebutanoic acid N-hydroxysuccinimide ester is a commercially available reagent used for labeling proteins, peptides, and nucleic acids. mendelchemicals.comcymitquimica.com This activated ester reacts efficiently with primary amines on biomolecules to form stable amide bonds. sigmaaldrich.com

Peptide Coupling: Standard peptide coupling reagents can be used to attach this compound to peptides and other biomolecules. For instance, dipeptides containing pyrene have been synthesized using coupling reagents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) and 1-hydroxybenzotriazole (B26582) (HOBT). nih.gov Pyrene-containing amino acid derivatives have also been incorporated into peptide chains to create fluorescent probes and study peptide-polynucleotide interactions. tandfonline.combeilstein-archives.orgmdpi.com

Click Chemistry and Other Orthogonal Functionalizations

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, has emerged as a powerful tool for the efficient and specific functionalization of pyrene derivatives. rsc.org

Click Chemistry: Pyrene derivatives bearing either an azide (B81097) or an alkyne group can be readily coupled with complementary partners. This has been used to develop fluorescent probes for ion detection and to modify the nonlinear optical properties of pyrene compounds. rsc.orgresearchgate.net For example, a ratiometric fluorescent probe for Cu2+ was developed via a "click" reaction between a pyrene azide and a terminal alkyne. rsc.org Click chemistry has also been used to synthesize ferrocene-pyrene dyads for anion recognition. wiley.com

Orthogonal Functionalization: The concept of orthogonal functionalization allows for the selective modification of a molecule in the presence of other reactive groups. Pyrene-porphyrin conjugates have been developed where the pyrene units are oriented orthogonally to the porphyrin plane, leading to unique energy transfer properties. rsc.orgrsc.orgresearchgate.net These orthogonally functionalized molecules have shown promise in the detection of volatile organic compounds. rsc.orgrsc.orgresearchgate.net

Incorporation into Macrocyclic and Dendritic Architectures (e.g., Calix[n]arenes, Fréchet-type Dendrons)

The covalent attachment of the this compound moiety, or its common isomer 1-pyrenebutyric acid, to large, pre-organized scaffolds like calixarenes and dendrimers is a key strategy for developing sophisticated host-guest systems, sensors, and light-harvesting antennas. The carboxylic acid group serves as a critical anchor point for these modifications.

Calixarene (B151959) Conjugates: Calixarenes are macrocyclic compounds with a basket-like shape, providing a hydrophobic cavity and rims that can be selectively functionalized. researchgate.netmdpi.com The pyrene derivative is typically attached to the upper or lower rim of the calixarene. For instance, novel fluorescent sensors have been synthesized through a one-step coupling reaction between 4-(1-pyrenyl)butyric acid and a calix nih.govarene diamine. rsc.org This reaction, mediated by activating agents like HBTU and HOBt, allows for the controlled synthesis of either mono- or bis-pyrene functionalized calixarenes. rsc.org The resulting conjugates exhibit unique fluorescence properties, such as intramolecular exciplex formation between the pyrene and the calixarene aromatic units or pyrene-pyrene excimer formation in bis-pyrene derivatives. researchgate.netrsc.org These photophysical behaviors are highly sensitive to the presence of guest molecules, making them effective sensors for nucleotides and nucleic acids like DNA and RNA. rsc.org

Dendritic Architectures: Dendrimers are highly branched, tree-like macromolecules. Attaching pyrene units to the periphery of dendrimers, such as Fréchet-type dendrons, creates systems with a high local concentration of chromophores, ideal for light-harvesting applications. nih.govmdpi.com In these structures, the pyrene units act as energy donors that can absorb light and efficiently transfer the excitation energy to an acceptor core. nih.govnycu.edu.tw The synthesis often involves preparing dendrons with terminal functional groups (e.g., hydroxyl or amine) that can be coupled with the pyrenebutanoic acid. nycu.edu.twrsc.org For example, Fréchet-type benzyl (B1604629) ether dendrons featuring pyrene end groups have been synthesized and attached to a core, resulting in efficient Förster resonance energy transfer (FRET) from the pyrene donors to the core acceptor. mdpi.comnycu.edu.tw The number of pyrene units can be precisely controlled by the dendrimer generation, allowing for tunable photophysical properties. nih.govrsc.orgmdpi.com

Table 1: Examples of Pyrenebutanoic Acid in Macrocyclic and Dendritic Systems

| Architecture | Scaffold Type | Linkage Chemistry | Key Feature/Application |

|---|---|---|---|

| Calixarene Conjugate | Calix nih.govarene | Amide bond formation | Fluorescent sensor for nucleotides rsc.org |

| Dendrimer | Fréchet-type | Ester or Ether linkage | Light-harvesting antenna, FRET systems mdpi.comnycu.edu.tw |

| Nanohybrid | Ruthenium Nanoparticle | Carboxylate anchoring | Luminescence quenching for photocatalysis rsc.org |

| Dendrimer | Cyclen Core | Not specified | Photophysical studies in various solvents mdpi.com |

Introduction of Electron-Donating and Electron-Withdrawing Moieties for Tunable Properties

The electronic and photophysical properties of the pyrene core in this compound can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring system. These substitutions alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing absorption spectra, fluorescence quantum yields, and excited-state lifetimes.

Synthetic Strategies: Direct electrophilic aromatic substitution on the pyrene ring is often challenging and can lead to mixtures of isomers. rsc.orguky.edu Friedel-Crafts reactions, for example, proceed preferentially at the C1 position. uky.edu To achieve substitution at other positions or to introduce a wider variety of functional groups, indirect methods are often employed. One such strategy is the tetrahydropyrene (THPy) approach . This method involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene (B1329359), which alters the molecule's reactivity and directs electrophilic substitutions to the 2- and 7-positions. rsc.org After the desired functional group is introduced, the aromatic pyrene core is regenerated via oxidation. rsc.org Another method involves the use of a pyrene-chromium tricarbonyl (CTC) complex. The strongly electron-withdrawing CTC group increases the acidity of the aromatic protons, facilitating deprotonation and subsequent reaction with various electrophiles. rsc.org

Impact of Substituents:

Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR) or amino (-NR₂) increase the electron density of the pyrene π-system. This generally raises the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO gap. Consequently, the absorption and fluorescence spectra are often red-shifted (shifted to longer wavelengths).

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the pyrene core. mdpi.com These groups lower the energy of both the HOMO and LUMO, but typically have a stronger effect on the LUMO. This can also lead to a reduced energy gap and altered photophysical properties. nih.gov The presence of both a donor and an acceptor on the π-system can induce intramolecular charge transfer (ICT) characteristics, which are highly sensitive to solvent polarity.

Table 2: Predicted Effects of Substituents on the Pyrene Moiety

| Substituent Type | Example Groups | Effect on Electron Density | Impact on HOMO-LUMO Gap | Expected Spectral Shift |

|---|---|---|---|---|

| Electron-Donating (EDG) | -OCH₃, -N(CH₃)₂ | Increase | Decrease | Bathochromic (Red Shift) |

| Electron-Withdrawing (EWG) | -CN, -NO₂, -CHO | Decrease | Decrease | Bathochromic (Red Shift) |

Isomeric Structural Variations and their Synthetic Implications (e.g., 4-(pyren-2-yl)butyric acid)

Structural isomerism in pyrene-substituted butanoic acids significantly impacts their synthesis and properties. The two primary points of variation are the position of the butyric acid chain on the pyrene ring (e.g., C1 vs. C2) and the position of the carboxylic acid group along the four-carbon chain.

Positional Isomerism on the Pyrene Ring: The point of attachment to the pyrene core is a critical structural feature with profound synthetic consequences.

1-Substituted Pyrenes: Compounds like this compound and its linear isomer 4-(pyren-1-yl)butanoic acid are the most common isomers. Their synthesis is relatively straightforward as many electrophilic substitution reactions, such as the Friedel-Crafts acylation with succinic anhydride, occur preferentially at the highly reactive C1 position of pyrene. vulcanchem.com

2-Substituted Pyrenes: The synthesis of isomers such as 4-(pyren-2-yl)butyric acid is considerably more complex. rsc.orgresearchgate.net Direct electrophilic attack at the C2 position of pyrene is not favored. Therefore, its synthesis requires indirect, multi-step strategies. The tetrahydropyrene (THPy) method is a key approach, where 4,5,9,10-tetrahydropyrene is first acylated at the 2-position, followed by subsequent reduction and re-aromatization to yield the desired 2-substituted pyrene derivative. rsc.org This synthetic difficulty makes 2-substituted pyrenes less accessible than their 1-substituted counterparts.

The different substitution patterns can lead to variations in the molecule's photophysical properties, such as fluorescence lifetime and quantum yield, as well as its geometry and potential for π-stacking interactions in larger assemblies. researchgate.net

Table 3: Comparison of Pyrene Butyric Acid Isomers

| Compound Name | Point of Attachment | Synthetic Approach | Key Implication |

|---|---|---|---|

| 4-(Pyren-1-yl)butanoic acid | C1 | Direct (e.g., Friedel-Crafts acylation of pyrene) vulcanchem.com | Synthetically more accessible |

| 4-(Pyren-2-yl)butanoic acid | C2 | Indirect (e.g., Tetrahydropyrene (THPy) method) rsc.org | Synthetically challenging; requires multi-step route |

| This compound | C1 | Direct (e.g., Friedel-Crafts acylation of pyrene) | Synthetically accessible |

Photophysical Characteristics and Spectroscopic Investigations of 3 Pyren 1 Yl Butanoic Acid and Its Derivatives

Electronic Absorption and Emission Spectroscopy of 3-(Pyren-1-yl)butanoic Acid

The electronic absorption and emission spectra of pyrene-based compounds provide a wealth of information about their molecular structure, electronic transitions, and interactions with their environment.

The ultraviolet-visible (UV-Vis) absorption spectrum of pyrene (B120774) and its derivatives is characterized by distinct absorption bands corresponding to electronic transitions from the ground state (S₀) to excited singlet states (S₁ and S₂). These transitions are typically of a π-π* nature, given the aromatic structure of the pyrene moiety. nih.gov For pyrene derivatives, the absorption spectra generally show multiple bands. For instance, excitation at approximately 338 nm (3.67 eV) can populate the S₂ state of the pyrene moiety, which then rapidly relaxes to the S₁ state through internal conversion. nih.gov The absorption spectra of pyrene derivatives often exhibit extinction coefficients greater than 10⁴ L mol⁻¹ cm⁻¹, confirming the π-π* character of the lowest excited state. nih.gov

The specific positions and intensities of these absorption bands can be influenced by the substituent groups attached to the pyrene core. For example, the introduction of different functional groups can alter the electronic distribution and energy levels of the molecule, leading to shifts in the absorption maxima. mdpi.com In some cases, the absorption spectrum may show resolved bands due to the higher concentration of pyrene in the molecules. mdpi.com

Here is an interactive data table summarizing the absorption properties of some pyrene derivatives:

| Compound | Absorption Maxima (nm) | Solvent |

| HL1 | Not Specified | ACN |

| HL2 | Not Specified | ACN |

| HL3 | Not Specified | ACN |

| Py-C16 | Not Specified | Various |

The fluorescence emission spectrum of pyrene and its derivatives is highly structured, displaying a series of vibronic bands. This fine structure arises from the coupling of electronic transitions with various vibrational modes of the molecule. nih.govresearchgate.net The emission spectrum of the pyrene monomer typically shows five major vibronic bands. nih.gov The ratio of the intensities of these bands, particularly the ratio of the first (I₁) to the third (I₃) vibronic band (I₁/I₃), is sensitive to the polarity of the local environment. rsc.orgacs.org

In a nonpolar environment, the 0-0 transition (the first vibronic band, I₁) is weak, while the third vibronic band (I₃) is strong. Conversely, in a polar environment, the intensity of the I₁ band increases relative to the I₃ band. nih.gov This sensitivity makes pyrene and its derivatives excellent fluorescent probes for studying the microenvironments of systems like micelles and biological membranes. acs.org For example, pyrene derivatives like 1-pyreneacetic acid have been used to create chemosensors. researchgate.net The fluorescence maxima for several pyrene derivatives are typically observed near 385 nm. nih.gov

Below is a data table of the photophysical properties of some synthesized pyrene derivatives:

| Compound | Fluorescence Maxima (nm) | Quantum Yield (Φ) | Solvent |

| HL1 | ~385 | 0.26 | ACN |

| HL2 | ~385 | Diminished | ACN |

| HL3 | ~385 | Diminished | ACN |

Data sourced from a study on pyrene-functionalized fluorescent nanojars. nih.gov

A hallmark of pyrene photophysics is the formation of an "excimer," an excited-state dimer, which forms through the interaction of an excited-state pyrene molecule with a ground-state pyrene molecule. nih.gov This phenomenon is highly dependent on the concentration of the pyrene derivative and the viscosity of the medium. royalsocietypublishing.org At low concentrations, the fluorescence spectrum is dominated by the structured monomer emission. As the concentration increases, a broad, structureless emission band appears at longer wavelengths (typically around 470 nm), which is characteristic of the excimer. mdpi.comnih.gov

The formation of the excimer is a diffusion-controlled process. royalsocietypublishing.org The interconversion between the monomer and excimer states can be described by a set of rate parameters that govern their formation and dissociation. royalsocietypublishing.org The presence and intensity of the excimer emission can provide valuable information about the proximity and mobility of pyrene moieties within a system, making it a useful tool for studying molecular organization and dynamics. rsc.org For instance, if the pyrene units are held in close proximity, excimer formation can be facilitated, while steric hindrance can block it. mdpi.com

Time-Resolved Fluorescence Spectroscopy and Excited State Dynamics of this compound Systems

Time-resolved fluorescence spectroscopy provides deeper insights into the dynamic processes that occur after photoexcitation, including fluorescence lifetimes and energy transfer mechanisms.

The fluorescence lifetime of a fluorophore is the average time it spends in the excited state before returning to the ground state. For pyrene and its derivatives, the fluorescence lifetime of the monomer is typically long, on the order of tens to hundreds of nanoseconds. nih.govnih.gov This long lifetime is a key factor that allows for efficient excimer formation. nih.gov

The fluorescence decay of pyrene derivatives can often be fitted to a multi-exponential function, indicating the presence of different excited-state species or different local environments. nih.gov For example, in a study of pyrene-functionalized nanojars, the fluorescence decay of the free pyrene derivatives was fitted with two lifetime components. nih.gov The average fluorescence lifetime can be calculated from these components.

The fluorescence lifetime of pyrene is sensitive to its environment and can be quenched by various processes. For example, the presence of oxygen can significantly decrease the fluorescence lifetime of 1-pyrene butyric acid (PBA). nih.gov In living cells, the lifetime of PBA was observed to decrease from 185 ns to 55 ns with increasing oxygen concentration. nih.gov

Here is a data table showing the fluorescence lifetimes of some pyrene derivatives:

| System | Average Lifetime (τ_avg) (ns) |

| HL1 | 11.4 |

| L1-NJ | 10.9 |

| HL2 | 12.2 |

| L2-NJ | 4.4 |

| HL3 | 13.3 |

| L3-NJ | 5.4 |

Data for pyrene derivatives and their corresponding nanojar-bound forms (L-NJ) in acetonitrile (B52724) (ACN). nih.gov

Excited-state energy transfer (EET) is a process where an excited donor molecule transfers its excitation energy to an acceptor molecule. Pyrene derivatives can act as efficient energy donors in Förster Resonance Energy Transfer (FRET) systems due to their high fluorescence quantum yields and long lifetimes. mdpi.com The efficiency of FRET is strongly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.

In dendritic systems with pyrene as the donor and a porphyrin core as the acceptor, efficient FRET has been observed. mdpi.com The energy transfer from the excited pyrene units to the porphyrin core can be so efficient that it outcompetes excimer formation. mdpi.com Similarly, in pyrene-bodipy molecular dyads, excitation of the pyrene subunit leads to emission that is dominated by the bodipy (B41234) subunit, indicating efficient EET. rsc.org The timescale for this energy transfer can be on the order of picoseconds. rsc.org

Intermolecular interactions, such as those leading to excimer formation, are a form of self-quenching that competes with other de-excitation pathways. The study of these interactions provides information on the spatial arrangement and dynamics of molecules. aip.org

Quantum Yield Determinations and Photoluminescence Efficiency of this compound Conjugates

The fluorescence quantum yield (Φf) is a critical parameter for characterizing the efficiency of the photoluminescence process. For pyrene and its derivatives, the quantum yield can be significantly influenced by the nature of the substituents attached to the pyrene core. acs.org

Systematic studies on alkyl-substituted pyrenes have shown that the introduction of primary, secondary, and tertiary alkyl groups can enhance the fluorescence quantum yield through σ–π conjugation. acs.org This enhancement is attributed to the ability of alkyl groups to tune the photophysical properties of the pyrene chromophore. acs.org For instance, a study on various pyrene derivatives reported a fluorescence quantum yield of 0.26 for 4-(pyren-1-yl)pyrazole (HL1), while diminished quantum yields were observed for other derivatives, indicating the presence of faster non-radiative deactivation pathways. nih.gov In some cases, the quantum yields of pyrene derivatives can be quite high, with values ranging from 0.75 to 0.99 for certain tetraarylpyrenes. core.ac.uk The quantum yield of pyrene itself in crystal form has been estimated to be 0.68. acs.org

The photoluminescence efficiency of pyrene conjugates is also dependent on the surrounding environment and the presence of quenchers. For example, the fluorescence of pyrene is significantly quenched when attached to copper nanojars, which is attributed to the paramagnetic Cu2+ ions. nih.gov

Below is a data table summarizing the quantum yields of some pyrene derivatives.

| Compound | Quantum Yield (Φf) | Reference |

| 4-(pyren-1-yl)pyrazole (HL1) | 0.26 | nih.gov |

| 1,3,6,8-tetraarylpyrenes | 0.75–0.99 | core.ac.uk |

| Pyrene (crystal) | 0.68 | acs.org |

Environmental Influences on Photophysical Behavior

The photophysical behavior of this compound and its derivatives is highly sensitive to their local environment. Factors such as solvent polarity, aggregation state, and the presence of external quenching agents can significantly alter their fluorescence properties.

Pyrene and its derivatives are well-known for their solvatochromic properties, meaning their absorption and emission spectra are dependent on the polarity of the solvent. rsc.orgacs.org The ratio of the intensities of the first and third vibronic bands (I1/I3) in the pyrene fluorescence spectrum is a widely used parameter to probe the polarity of the microenvironment. rsc.org This sensitivity to polarity has been utilized in various applications, including the study of polymer interdiffusion and the characterization of micellar systems. acs.orgnih.gov

The fluorescence of pyrene-3-carboxaldehyde, a related derivative, is also highly dependent on the solvent, making it a useful probe for estimating the polarity at micelle-water interfaces. acs.org The temperature can also influence the polarity-dependent fluorescence of pyrene, with numerical Py values varying, particularly in more polar solvents. rsc.org

The table below illustrates the solvent-dependent fluorescence of pyrene derivatives.

| Solvent Property | Effect on Pyrene Fluorescence | Reference |

| Polarity | Alters the ratio of vibronic band intensities (I1/I3) | rsc.orgrsc.org |

| Temperature | Can affect the numerical Py values, especially in polar solvents | rsc.orgnih.gov |

While many fluorophores experience quenching of their fluorescence upon aggregation, a phenomenon known as aggregation-caused quenching (ACQ), some pyrene derivatives exhibit the opposite effect, known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). rsc.orgrsc.org In the AIE phenomenon, the molecule is weakly fluorescent in solution but becomes highly emissive in the aggregated state. researchgate.netnih.govresearchgate.net This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels. researchgate.net

For example, 4-((pyren-1-yl)methyleneamino)-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one (PAP) exhibits AIE by controlling the water ratio in solutions, leading to the formation of highly emissive aggregates. researchgate.net Similarly, a pyrene-based triphenylacrylonitrile (B1210191) derivative is weakly fluorescent in a THF solution but becomes highly emissive in the condensed phase, demonstrating clear AIE characteristics. nih.govnih.gov The formation of J-type aggregates, often associated with a red-shift in the emission spectrum, can lead to strong fluorescence. nih.gov The AIE properties of pyrene derivatives have been explored for applications in bioimaging and as fluorescent probes. nih.govnih.gov

The following table summarizes the AIE characteristics of some pyrene derivatives.

| Compound | AIE Behavior | Mechanism | Reference |

| 4-((pyren-1-yl)methyleneamino)-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one (PAP) | Emission enhancement in water/solution mixtures | Restriction of Intramolecular Rotation (RIR) | researchgate.net |

| 2-[4-(1-pyrenyl)phenyl]-3,3-diphenylacrylonitrile | Weakly fluorescent in THF, highly emissive in condensed phase | Aggregation-Induced Emission (AIE) | nih.govnih.gov |

| Pyrene-fluorescein conjugate C11 | Strong fluorescence at 470 nm in 70% water | Formation of J-type aggregates | nih.gov |

The fluorescence of this compound and its derivatives can be quenched by various external agents, including molecular oxygen, metal ions, and nanomaterials. nih.govacs.orgacs.orgresearchgate.net This quenching can occur through different mechanisms, such as dynamic quenching, static quenching, and energy or electron transfer.

Oxygen: Molecular oxygen is a well-known quencher of pyrene fluorescence. researchgate.net Pyrene-1-butyric acid-doped polyaniline has been investigated for oxygen sensing based on fluorescence quenching. researchgate.net

Metal Ions: The fluorescence of pyrene derivatives can be quenched by various metal ions, including Cu2+, Fe3+, and Hg2+. nih.govrsc.orgnih.govacs.orgacs.orgmdpi.com The quenching mechanism can involve chelation-enhanced quenching (CHEQ), ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT). rsc.org For instance, the fluorescence of pyrene is significantly quenched when attached to copper nanojars due to the paramagnetic Cu2+ ions. nih.gov The quenching efficiency can depend on the specific metal ion and the structure of the pyrene derivative. mdpi.com

Nanomaterials: Nanomaterials can also act as effective quenchers for pyrene fluorescence. acs.orgrsc.org Pyrene-functionalized ruthenium nanoparticles have been used as chemosensors for nitroaromatic compounds based on the quenching of the pyrene fluorescence. acs.org The quenching mechanism is often attributed to dynamic quenching, where collisions between the fluorophore and the quencher lead to de-excitation. acs.org The efficiency of quenching can be enhanced by immobilizing the fluorophores on the nanoparticle surface, which increases the collision frequency. acs.org

The table below provides examples of fluorescence quenching of pyrene derivatives by external agents.

| Quenching Agent | Quenching Mechanism | Application | Reference |

| Oxygen | Dynamic Quenching | Oxygen Sensing | researchgate.net |

| Metal Ions (e.g., Cu2+, Fe3+, Hg2+) | CHEQ, LMCT, MLCT | Ion Detection | nih.govrsc.orgmdpi.com |

| Ruthenium Nanoparticles | Dynamic Quenching | Chemosensing | acs.org |

| Copper Nanojars | Static and Dynamic Quenching | - | nih.gov |

Supramolecular Chemistry and Controlled Self Assembly of 3 Pyren 1 Yl Butanoic Acid Architectures

Non-Covalent Interactions Governing Molecular Assembly

The self-assembly of 3-(Pyren-1-yl)butanoic acid is primarily dictated by a sophisticated interplay of non-covalent interactions. These forces, though individually weak, collectively direct the spatial arrangement of the molecules into well-defined supramolecular structures.

Pi-Pi Stacking Interactions with Graphitic and Polycyclic Aromatic Materials

The prominent pyrene (B120774) core of PBA is the principal driver for its strong π-π stacking interactions with graphitic materials like graphene and other polycyclic aromatic hydrocarbons (PAHs). The extended π-system of pyrene facilitates a strong van der Waals attraction with the delocalized electron clouds of these aromatic surfaces. This non-covalent functionalization is a cornerstone for modifying the surface properties of materials like graphene without disrupting their intrinsic electronic structure.

Theoretical studies have elucidated the adsorption mechanism of PBA on graphene, indicating that the pyrene moiety primarily contributes to the adsorption energy. This interaction is so significant that it dictates the orientation of the entire molecule on the substrate. The flexible butanoic acid chain can either lie down on the graphene surface or be directed away from it, with the pyrene anchor remaining firmly adsorbed. This has implications for the functionalization of graphene, where the orientation of the carboxylic acid group is crucial for subsequent chemical modifications.

The principles of π-π stacking are not limited to graphene. The interactions between pyrene moieties themselves are also a critical factor in the self-assembly of PBA. In solution and in the solid state, pyrene units from adjacent molecules can stack, leading to the formation of aggregates and ordered structures. The geometry of this stacking, whether face-to-face or offset, influences the photophysical properties of the resulting assembly, often leading to the formation of excimers, which are excited-state dimers that fluoresce at longer wavelengths than the monomer.

Hydrogen Bonding and Electrostatic Forces in Supramolecular Structures

Beyond the dominant π-π stacking, hydrogen bonding and electrostatic forces play a crucial, secondary role in orchestrating the supramolecular architecture of this compound. The carboxylic acid group of PBA is a key participant in these interactions, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen).

In the crystalline state of related pyrene derivatives, intermolecular hydrogen bonds have been observed to link molecules into infinite chains. For PBA, the carboxylic acid moieties can form head-to-head dimers through a pair of strong O-H···O hydrogen bonds. This interaction can effectively link PBA molecules into one-dimensional chains or more complex networks. The interplay between hydrogen bonding and π-π stacking is critical; for instance, the formation of hydrogen-bonded chains can pre-organize the pyrene units, facilitating their subsequent stacking into higher-order structures.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins, Calixarenes)

The hydrophobic pyrene unit of this compound makes it an ideal guest molecule for various macrocyclic hosts, such as cyclodextrins and calixarenes. This host-guest chemistry provides a powerful tool for modulating the properties and self-assembly of PBA.

Cyclodextrins , which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, can encapsulate the pyrene moiety of PBA. This inclusion complex formation can enhance the water solubility of PBA and modify its photophysical properties. The encapsulation can also prevent the aggregation of pyrene units, leading to a decrease in excimer fluorescence and an increase in monomer emission. The strength of this interaction depends on the size of the cyclodextrin (B1172386) cavity, with γ-cyclodextrin often being a suitable host for the larger pyrene group.

Calixarenes , which are cyclic oligomers of phenol-formaldehyde condensates, offer a different type of hydrophobic pocket. The aromatic walls of the calixarene (B151959) cavity can engage in π-π stacking interactions with the encapsulated pyrene guest. nih.govnih.govwikipedia.orgelsevierpure.com The functionalization of the calixarene rim allows for the tuning of its binding properties. For instance, calix wikipedia.orgarenes functionalized with pyrene arms have been shown to act as sensitive fluorescent sensors for nucleotides, DNA, and RNA, where the pyrene emission is modulated by the binding event. nih.govrsc.org The interaction of PBA with calixarenes can lead to the formation of well-defined host-guest complexes with specific stoichiometries and geometries. nih.govnih.govelsevierpure.com

| Host Molecule | Guest Molecule | Key Interactions | Outcome |

| γ-Cyclodextrin | This compound | Hydrophobic inclusion | Increased water solubility, altered fluorescence |

| Calix wikipedia.orgarene | This compound | π-π stacking, hydrophobic | Formation of stable host-guest complexes, potential for sensing applications nih.govnih.govelsevierpure.comrsc.org |

Controlled Self-Assembly into Ordered Nanostructures

The directed interplay of the non-covalent forces discussed above enables the controlled self-assembly of this compound into a variety of ordered nanostructures, both in solution and on surfaces.

Formation of One-Dimensional Nanofibers and Crystalline Aggregates

Under specific conditions, such as in certain solvent systems or upon cooling of a saturated solution, this compound and its derivatives can self-assemble into one-dimensional (1D) nanostructures like nanofibers and nanotubes. This process is typically driven by a combination of directional hydrogen bonding between the carboxylic acid groups and π-π stacking of the pyrene cores.

For example, derivatives of 1-pyrenebutyric acid have been shown to form supramolecular gels composed of entangled networks of nanofibers. Scanning electron microscopy (SEM) and atomic force microscopy (AFM) have revealed the morphology of these structures, which can range from flat ribbons to cylindrical fibers with diameters on the nanometer scale. The formation of these 1D aggregates is often a hierarchical process, where individual molecules first form smaller assemblies that then grow into larger fibers.

Monolayer Formation and Adsorption Behavior on Planar Substrates (e.g., Graphene)

The strong affinity of the pyrene moiety for graphitic surfaces makes this compound an excellent candidate for forming self-assembled monolayers (SAMs) on planar substrates like graphene and highly oriented pyrolytic graphite (B72142) (HOPG). These monolayers are of significant interest for the functionalization of surfaces, for example, in the development of biosensors and electronic devices.

On graphene, PBA molecules have been shown to form a self-limiting Langmuirian monolayer. The orientation of the PBA molecules within the monolayer can be controlled by the concentration of the solution from which it is deposited. In dilute solutions, the PBA molecules tend to lie flat on the graphene surface to maximize the π-π interaction. However, in more concentrated solutions, the molecules can adopt a more upright orientation, with the pyrene units still in contact with the graphene but with the carboxylic acid groups pointing away from the surface. This "standing-up" configuration is particularly useful for creating a high density of functional groups on the surface for further chemical reactions.

The adsorption behavior of pyrene-terminated molecules has also been studied on other surfaces like gold, although the interaction is different, often involving a thiol anchor group. The general principle of using the pyrene moiety as a robust anchor for surface modification is a recurring theme in the supramolecular chemistry of these compounds.

| Substrate | Adsorbate | Monolayer Characteristics |

| Graphene | This compound | Self-limiting Langmuirian monolayer, concentration-dependent orientation |

| Highly Oriented Pyrolytic Graphite (HOPG) | Pyrene-terminated molecules | Strong adsorption, formation of homogeneous layers |

Organogel Formation and Morphological Characterization

The principles of supramolecular chemistry suggest that the pyrene moiety, a large, planar aromatic system, can drive self-assembly through π-π stacking interactions. Furthermore, the butanoic acid portion of the molecule introduces the potential for hydrogen bonding via its carboxylic acid group. The interplay of these non-covalent interactions, influenced by factors such as solvent polarity, concentration, and temperature, would be expected to govern the self-organization of this compound in solution.

In analogous systems involving pyrene-functionalized molecules, researchers have observed the formation of various supramolecular architectures, including nanofibers, nanotubes, and nanospheres, which can lead to the formation of organogels. The morphology of these structures is typically characterized using techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM).

However, without direct experimental evidence for this compound, any discussion of its specific organogelation behavior or resulting morphologies would be purely speculative. Detailed research, including gelation tests in a range of solvents and comprehensive morphological analysis, would be required to elucidate the supramolecular chemistry of this compound.

Advanced Materials Science Applications of 3 Pyren 1 Yl Butanoic Acid Derivatives

Functionalization of Carbon Nanomaterials for Hybrid Systems

The non-covalent functionalization of carbon nanomaterials is a favored approach as it preserves the intrinsic electronic structure of the nanomaterial, which is often compromised during covalent modification methods. nih.govarxiv.org Pyrene-based compounds, including pyrenebutyric acid, are exemplary molecules for this purpose, leveraging the strong and stable π-π stacking interactions between the pyrene's extended aromatic system and the hexagonal lattice of carbon nanomaterials. researchgate.net

The functionalization of graphene and graphene oxide (GO) with pyrene (B120774) derivatives like pyrenebutyric acid is a well-established strategy to tailor their surface properties for applications in electronics and sensors. rsc.org The adsorption of pyrenebutyric acid onto a graphene surface can form a self-assembled monolayer. researchgate.net This process is crucial for creating stable and reproducible functional surfaces.

The non-covalent attachment of pyrene derivatives to graphene has been shown to have a negligible effect on the optical absorption of the graphene film in the visible region, which is advantageous for optoelectronic applications. nih.gov Theoretical studies on similar molecules, such as 1-pyrenebutanoic acid succinimidyl ester (PASE), indicate that the interaction with graphene is primarily through van der Waals forces, which helps in preserving the electronic properties of the graphene sheet. nih.gov This preservation of the sp² hybridized carbon network is critical for maintaining high charge carrier mobility in graphene-based electronic devices.

For sensor applications, the carboxylic acid group of 3-(pyren-1-yl)butanoic acid can be utilized to immobilize bioreceptors, such as enzymes or antibodies, onto the graphene surface. This is typically achieved by activating the carboxylic acid to form an active ester, which can then react with amine groups on the biomolecules. This approach has been successfully demonstrated with the related compound 1-pyrenebutyric acid for the development of biosensors.

Table 1: Comparison of Graphene Functionalization Methods

| Functionalization Method | Impact on Graphene's Electronic Structure | Stability of Functionalization | Suitability for Sensor Development |

| Covalent Functionalization | Disrupts sp² hybridization, introduces defects, alters electronic properties. nih.gov | High (covalent bonds) | Can be used, but may degrade sensor performance due to altered graphene properties. |

| Non-covalent Functionalization (with Pyrene Derivatives) | Preserves the sp² carbon lattice and intrinsic electronic properties. nih.govarxiv.org | Moderate to High (π-π stacking) | Highly suitable, as it provides a stable platform for bioreceptor immobilization without compromising graphene's sensing capabilities. |

Single-walled carbon nanotubes (SWCNTs) possess remarkable mechanical and electronic properties but suffer from poor solubility in most solvents, which hinders their processing and application. Non-covalent functionalization with pyrene derivatives, such as pyrenebutyric acid, is an effective method to overcome this limitation. The pyrene group adsorbs onto the SWCNT surface, while the butanoic acid tail enhances the dispersibility of the nanotubes in polar solvents. This enhanced solubilization is crucial for creating uniform films and for their use in biological systems.

The carboxylic acid group of this compound also provides a convenient point for bioconjugation. By activating the carboxylic acid, various biomolecules can be attached to the SWCNTs. This has been a key strategy in the development of SWCNT-based biosensors and drug delivery systems. For instance, the immobilization of enzymes onto SWCNTs via a pyrenebutyric acid linker allows for the creation of biocatalytic electrodes. researchgate.net

Development of Optoelectronic Materials and Devices

The strong fluorescence and high charge carrier mobility of pyrene and its derivatives make them attractive candidates for use in organic optoelectronic devices. uky.edu These materials can be incorporated as active components in a variety of devices, including organic semiconductors and photovoltaic cells. uky.edu

Pyrene-based molecules have been investigated as active materials in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the molecular packing and intermolecular interactions of the organic semiconductor. The introduction of a butanoic acid group, as in this compound, can influence these properties.

While soluble, small-molecule organic semiconductors are desirable for solution-based processing techniques, the carboxylic acid group may also introduce challenges such as charge trapping. However, derivatization of the carboxylic acid into other functional groups could lead to materials with improved performance. Pyrene's inherent blue-light-emitting properties make its derivatives, in principle, suitable for use as emitters in OLEDs. researchgate.net Functional pyrene-pyridine integrated systems have been explored as hole-transporting materials in OLEDs, demonstrating stable performance with reduced efficiency roll-off. uky.edu

In the realm of organic photovoltaics (OPVs), pyrene derivatives can play a role in enhancing light absorption and improving device efficiency. uky.edu The broad absorption spectrum of pyrene in the visible region makes it a good candidate for a light-harvesting component in the active layer of an OPV.

A common strategy in OPV design is to create a bulk heterojunction between a p-type polymer donor and an n-type fullerene acceptor. uky.edu Non-covalent functionalization of reduced graphene oxide with a pyrene-fullerene dyad has been shown to create a composite material that can act as an efficient electron extraction layer in polymer solar cells, leading to enhanced power conversion efficiency. nih.gov This suggests that this compound could be a versatile molecule for creating novel donor-acceptor systems or for modifying electrode interfaces to improve charge collection in OPVs.

Table 2: Potential Roles of this compound Derivatives in Optoelectronic Devices

| Device Type | Potential Role of this compound Derivative | Expected Benefit |

| Organic Thin-Film Transistor (OTFT) | Active semiconductor layer (as a derivative) | Solution processability, tunable electronic properties. |

| Organic Light-Emitting Diode (OLED) | Emitter or hole-transporting material (as a derivative). uky.edu | Blue emission, improved device stability. uky.edu |

| Organic Photovoltaic (OPV) | Component of the active layer for light harvesting or as an interfacial modifier. uky.edunih.gov | Enhanced light absorption, improved charge extraction. nih.gov |

Functionalization of Inorganic Nanoparticles and Composites

The distinct photophysical properties of the pyrene group make this compound a valuable ligand for modifying the surfaces of inorganic nanoparticles. The carboxylic acid group provides a strong anchor for attaching the molecule to nanoparticle surfaces, while the pyrene moiety acts as a fluorescent probe that is highly sensitive to its local environment. This functionalization is a key step in creating advanced hybrid materials with tailored optical and electronic properties.

Surface Modification of Metal Nanoparticles (e.g., Ruthenium, Gold)

The interaction between this compound and metal nanoparticles has been a subject of detailed research, particularly focusing on the phenomenon of fluorescence quenching. Ruthenium (Ru) nanoparticles functionalized with this compound exhibit a significant quenching of the pyrene fluorescence. sigmaaldrich.comnih.gov This quenching occurs because the metallic core of the nanoparticle provides an efficient non-radiative decay pathway for the excited state of the pyrene molecule, effectively preventing it from emitting light. sigmaaldrich.com This process is understood to involve an electron transfer from the excited pyrene to the ruthenium nanoparticle.

In comparative studies, hybrid nanostructures were synthesized by attaching this compound (referred to as pyrene butyric acid) and other pyrene-labeled dendrons to the surface of ruthenium nanoparticles. sigmaaldrich.com The optical properties revealed that the proximity and arrangement of the pyrene units to the metal surface heavily influence the efficiency of fluorescence quenching.

| Ligand Attached to Ruthenium Nanoparticle | Fluorescence Quenching Efficiency | Reference |

| First-Generation Dendron (G1) with Pyrene | 94% | sigmaaldrich.com |

| Second-Generation Dendron (G2) with Pyrene | 67% | sigmaaldrich.com |

| Pyrene Butyric Acid | Not specified, but used as a comparator | sigmaaldrich.com |

This interactive table summarizes the fluorescence quenching efficiency for different pyrene-based ligands attached to Ruthenium nanoparticles.

Similarly, the principles of pyrene-metal interaction are observed with gold (Au) nanoparticles. While studies may use derivatives like pyrenedisulfide to achieve a strong thiol-gold bond, the photophysical outcome is analogous. nih.gov When pyrene moieties are adsorbed onto the surface of gold nanoparticles, their fluorescence is efficiently quenched. nih.gov This quenching indicates a strong electronic interaction between the pyrene and the gold surface, likely involving a charge transfer that deactivates the fluorescent excited state. nih.gov This characteristic allows for the use of pyrene derivatives to monitor surface binding events and to engineer the optical response of gold-based nanomaterials.

Fabrication of Hybrid Nanocomposite Materials for Diverse Applications

The functionalization of nanoparticles with this compound and its derivatives is the foundation for creating sophisticated hybrid nanocomposite materials. These materials combine the properties of the inorganic core (e.g., conductivity, catalytic activity, plasmonics) with the unique photophysical characteristics of the pyrene ligand, leading to applications in sensing, photocatalysis, and energy storage.

A prime example is the development of a photoelectrochemical biosensor for the detection of the cancer biomarker CA 19-9. nih.gov This sensor is built upon a hybrid nanocomposite platform.

| Component | Role in Nanocomposite | Reference |

| Graphitic Carbon Nitride (GCN) | Photosensitive material | nih.gov |

| 1-Pyrenebutyric acid N-hydroxysuccinimide (PBASE) | Biolinker and electron mediator via π-π stacking | nih.gov |

| Polythiophene (PTh) | Conductive and optically active polymer | nih.gov |

| CA 19-9 Antibody | Biorecognition element | nih.gov |

This interactive table details the components and their functions within the hybrid nanocomposite biosensor.

In this system, the pyrene derivative acts as a molecular bridge, facilitating efficient charge transfer within the composite and providing an anchor point for the biorecognition element (the antibody). nih.gov The resulting device demonstrates high sensitivity and a low detection limit for the target antigen. nih.gov

Beyond biosensing, these hybrid materials show significant promise in other fields. The efficient charge separation observed in pyrene-functionalized ruthenium nanoparticles suggests their potential use as antennas in photocatalytic systems, where they could enhance light harvesting for chemical reactions. sigmaaldrich.com Furthermore, the ability of this compound to be grafted onto surfaces like graphene has led to its proposed use in fabricating electrodes for ultracapacitors and in creating multi-layered films for photovoltaic applications.

Stimuli-Responsive Materials Design (e.g., Voltage-Gated Delivery Systems)

Stimuli-responsive materials, often called "smart" materials, are designed to undergo significant changes in their properties in response to external triggers such as pH, temperature, light, or an electrical voltage. This capability makes them highly valuable for applications like controlled drug delivery, where a therapeutic agent can be released at a specific time and location.

While the use of this compound in voltage-gated systems is not extensively documented, it plays a key role in other types of stimuli-responsive systems, particularly for drug and protein delivery. A notable application involves its use as a hydrophobic counter-anion to enable the transdermal delivery of hydrophilic molecules. nih.gov The delivery of large, water-soluble molecules across the skin's hydrophobic barrier is a major challenge in pharmacology.

This research demonstrates how this compound can be a critical component in a delivery system that responds to its environment (in this case, the biological barrier of the skin) to perform a specific function. The pyrene moiety's hydrophobicity is harnessed to overcome a biological stimulus, showcasing a sophisticated approach to materials design for controlled delivery applications. nih.gov

Fluorescent Probe and Chemosensor Development Utilizing 3 Pyren 1 Yl Butanoic Acid

Biomolecular Interaction Studies as Fluorescent Probes

The fluorescence of 3-(Pyren-1-yl)butanoic acid is highly sensitive to the polarity of its microenvironment. This property is exploited to probe the structure, dynamics, and interactions of biomolecules. The pyrene (B120774) moiety can report on changes in its surroundings through shifts in its fluorescence emission spectrum, including the formation of excited-state dimers known as excimers when two pyrene units are in close proximity. nih.gov

Probing Proteins, Lipids, and Nucleic Acids in Research Systems

While specific studies focusing exclusively on this compound for probing proteins and lipids are not extensively documented, the principles of using pyrene derivatives are well-established. nih.govnih.gov Covalently attached pyrene probes can provide insights into protein conformation and conformational changes. nih.gov The ratio of excimer to monomer fluorescence intensity (E/M ratio) is a sensitive indicator of intermolecular and intramolecular distances, making it a powerful tool for studying protein folding, oligomerization, and interactions with other molecules. nih.gov

In the context of lipid membranes, pyrene-labeled lipids are utilized to study membrane fluidity and dynamics. The pyrene moiety's fluorescence is quenched by oxygen, and the degree of quenching can provide information about the local oxygen concentration and diffusion within the lipid bilayer. nih.gov Molecular dynamics simulations have shown that pyrene-labeled phospholipids (B1166683) can perturb the local membrane structure, leading to increased ordering of nearby lipid acyl chains. nih.gov Although not directly studying this compound, these findings illustrate the potential of pyrene-based acids to act as reporters on the physical state of lipid assemblies.

Pyrene-functionalized oligonucleotides have been developed as probes for nucleic acids. nih.gov The pyrene can intercalate into the DNA or RNA duplex, leading to changes in fluorescence that can be used to detect specific sequences and study hybridization events. nih.gov The flexible linker of derivatives like those formed from pyrene butyric acid allows the pyrene moiety to orient itself within the minor groove of a DNA duplex. nih.gov

Applications in RNA Folding Studies

The folding of large RNA molecules into specific three-dimensional structures is crucial for their biological function. Fluorescent probes are invaluable tools for monitoring these complex folding pathways. Covalently attached pyrene has been demonstrated as a general and effective probe for RNA folding. nih.govnih.govmdpi.com

The fluorescence emission of a pyrene derivative tethered to an RNA molecule is sensitive to its local environment, which changes as the RNA folds into its tertiary structure. This change in fluorescence can be used to monitor the folding process in real-time and to determine the thermodynamic stability of the folded state. Studies on the Tetrahymena group I intron P4-P6 domain have shown that pyrene attached at various nucleotide positions can report on the global folding of the RNA molecule. nih.govnih.gov The magnitude of the fluorescence change upon folding can be dependent on the length and chemical nature of the tether connecting the pyrene to the RNA. nih.gov

Table 1: Application of Pyrene-Based Probes in RNA Folding Studies

| RNA System | Pyrene Derivative Attachment Site | Observed Fluorescence Change | Reference |

|---|---|---|---|

| Tetrahymena group I intron P4-P6 | U107 (2'-position) | Several-fold increase in fluorescence intensity upon Mg²⁺-induced folding. | mdpi.com |

Recognition of Specific Biomolecules (e.g., DNA, Biothiols)

The development of fluorescent probes for the selective detection of specific biomolecules is a significant area of research. Pyrene-based probes have shown considerable promise in recognizing DNA sequences and biothiols.

Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs) exhibit high affinity and selectivity for complementary DNA targets. nih.govnih.gov The pyrene moiety can intercalate into the DNA duplex upon hybridization, leading to a significant stabilization of the duplex and a detectable fluorescence response. nih.gov This has been utilized to develop probes that can discriminate between even single nucleotide polymorphisms (SNPs). For instance, oligodeoxyribonucleotides modified with certain 2'-O-(pyren-1-yl)methyluridine monomers show a pronounced increase in thermal affinity towards complementary DNA. nih.gov

The detection of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), is crucial due to their important roles in cellular redox homeostasis. mdpi.com Pyrene-based fluorescent probes have been designed for the selective detection of these molecules. For example, a probe containing an α,β-unsaturated carbonyl moiety demonstrated high selectivity for cysteine, exhibiting a significant enhancement in fluorescence intensity upon reaction with Cys. nih.gov This "turn-on" response was attributed to the nucleophilic addition of cysteine to the probe, which disrupts an intramolecular charge transfer (ICT) process. nih.gov

Table 2: Pyrene-Based Probes for Biomolecule Recognition

| Target Biomolecule | Probe Structure Principle | Detection Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Complementary DNA | 2'-O-(pyren-1-yl)methyluridine in oligonucleotide | Intercalation upon hybridization, duplex stabilization | Not specified | nih.govnih.gov |

Chemosensor Design and Analytical Applications

The sensitivity of the pyrene fluorophore to its chemical surroundings also makes it an excellent platform for the design of chemosensors for various analytes, including metal ions and protons (pH).

Detection of Metal Ions (e.g., Cu²⁺, Fe³⁺, Fe²⁺)

The selective detection of metal ions is of great importance in environmental monitoring and biological studies. Pyrene-based chemosensors have been developed for the detection of several metal ions, often exhibiting high sensitivity and selectivity.

For the detection of copper(II) ions (Cu²⁺), a ratiometric fluorescent probe derived from a pyrene derivative has been reported to show a "turn-on" fluorescence response. mdpi.com Another pyrene-based sensor demonstrated a "turn-off" response for Cu²⁺, with a detection limit of 0.42 μM. mdpi.com The binding of Cu²⁺ to the sensor can occur through coordination with heteroatoms in the sensor molecule, leading to a change in the photophysical properties of the pyrene moiety. mdpi.commdpi.com A pyrene-based sensor was also developed for the highly sensitive detection of Cu²⁺ with a detection limit as low as 0.036 µM. bohrium.com

Pyrene-based "turn-on" fluorescent chemosensors have also been successfully designed for the sequential detection of iron(III) (Fe³⁺) and iron(II) (Fe²⁺) ions. nih.gov One such sensor, a pyrene-based Schiff base, exhibited high selectivity for Fe²⁺ and Fe³⁺ over other metal ions, with detection limits of 2.02 μM and 1.67 μM, respectively. nih.gov Another "turn-on" sensor for Fe³⁺ and Fe²⁺ based on a pyrene-benzothiazole conjugate reported detection limits of 2.61 μM and 2.06 μM, respectively. nih.gov A pyrene-dipicolylamine based chemosensor was also synthesized for the selective colorimetric detection of Cu(II) and Fe(III). nih.gov

Table 3: Pyrene-Based Chemosensors for Metal Ion Detection

| Target Ion | Sensor Principle | Detection Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Cu²⁺ | Ratiometric pyrene derivative | C=N isomerization and PET mechanism | 0.16 μM | mdpi.com |

| Cu²⁺ | Pyrene-based "turn-off" sensor | Complex formation, fluorescence quenching | 0.42 μM | mdpi.com |

| Cu²⁺ | Pyrene-based "turn-on" sensor | Coordination hindering PET | 0.036 µM | bohrium.com |

| Fe³⁺ | Pyrene-based "turn-on" Schiff base | Complex formation, fluorescence enhancement | 1.67 μM | nih.gov |

| Fe²⁺ | Pyrene-based "turn-on" Schiff base | Complex formation, fluorescence enhancement | 2.02 μM | nih.gov |

| Fe³⁺ | Pyrene-benzothiazole conjugate | Aggregation-induced emission enhancement | 2.61 μM | nih.gov |

| Fe²⁺ | Pyrene-benzothiazole conjugate | Aggregation-induced emission enhancement | 2.06 μM | nih.gov |

pH-Responsive Sensing Systems

The development of fluorescent pH sensors is critical for understanding and monitoring chemical and biological processes that are pH-dependent. The fluorescence of pyrene derivatives can be modulated by pH, making them suitable candidates for pH-responsive systems.

A pyrene-based fluorescent probe featuring a pyridine (B92270) unit has been shown to act as a pH-switched sensor. bohrium.com In acidic environments (pH 2.0), protonation of the nitrogen atom on the pyridine moiety causes a redshift in the fluorescence spectrum, accompanied by distinct color and fluorescence changes. bohrium.com This protonated form can be selectively deprotonated by bisulfide ions (HS⁻). Another pyrene-based probe, N-(2′-morpholinoethyl)-pyrene-1-carboxamide (MPCA), exhibited dual pKa values at 1.88 (extremely acidic) and 5.81 (weakly acidic), demonstrating high sensitivity to pH changes across a broad range. researchgate.net The fluorescence of this probe was enhanced when the pH decreased from 7.03 to 4.05 due to the inhibition of photoinduced electron transfer (PET). researchgate.net

Table 4: Pyrene-Based pH-Responsive Fluorescent Probes

| Probe | pH Range of Response | pKa Value(s) | Fluorescence Response to Decreasing pH | Reference |

|---|---|---|---|---|

| Pyrene with pyridine unit | Acidic (below 4) | Not specified | Redshift in fluorescence | bohrium.com |

Environmental Monitoring Applications (e.g., Oxygen Sensing)

The unique photophysical properties of pyrene-based compounds, particularly their long fluorescence lifetimes and sensitivity to quenchers, have positioned them as valuable tools in environmental monitoring. This compound and its close derivatives, such as 1-pyrenebutyric acid (PBA), are notable for their application as fluorescent probes for oxygen sensing. Molecular oxygen, due to its triplet ground state, is an efficient quencher of the fluorescence of many fluorophores, including pyrene derivatives. This quenching phenomenon forms the basis of optical oxygen sensors.

The principle of operation relies on the Stern-Volmer relationship, where the decrease in fluorescence intensity or lifetime of the probe is proportional to the concentration of the quencher (oxygen). In the presence of oxygen, the excited state of the pyrene moiety is deactivated, leading to a reduction in fluorescence. This change can be measured to determine the partial pressure or concentration of oxygen in the surrounding environment.

Research has demonstrated the utility of PBA as a fluorescent probe for assessing oxygen concentrations in various media, from simple solutions to complex biological systems like single living cells. nih.gov The fluorescence lifetime of PBA has been observed to decrease significantly with increasing oxygen concentration. For instance, in single living cells, the lifetime of PBA can decrease from approximately 185 nanoseconds in a low-oxygen environment to 55 nanoseconds in an oxygen-rich one. nih.gov

To enhance their stability and reliability for industrial and environmental applications, pyrene derivatives like PBA have been incorporated into polymer matrices. For example, PBA-doped polyaniline (PANI) has been developed for fluorescence quenching-based oxygen sensing. researchgate.net This approach is expected to yield a fluorophore with improved stability compared to the free probe. researchgate.net The oxygen sensing capability of such composite materials is demonstrated by performing fluorescence spectroscopy at varying air pressures. researchgate.net The development of new pyrene derivatives, such as 1-decyl-4-(1-pyrenyl) butanoate (DPB), synthesized from 1-pyrenebutyric acid, also highlights the continuous effort to create more effective probes for oxygen sensing, with potential applications in pressure-sensitive paints for aerodynamic research.

The following table summarizes the fluorescence lifetime of 1-pyrenebutyric acid (PBA) in different environments, illustrating its sensitivity to oxygen.

| Environment | Condition | Fluorescence Lifetime (ns) |

| Single Living Cells | Low Oxygen | 185 |

| Single Living Cells | High Oxygen | 55 |

| Fixed Cells | Nitrogen Atmosphere | 215 |

Biosensor Architectures and Performance Evaluation

The versatility of this compound and related pyrene derivatives extends prominently into the realm of biosensor development. The pyrene group's ability to form strong π-π stacking interactions with carbon nanomaterials, such as graphene and carbon nanotubes, makes it an excellent anchor for immobilizing biorecognition elements onto electrode surfaces. This, combined with its inherent fluorescence, allows for its use in both electrochemical and optical biosensing platforms.

Electrochemical Biosensors based on this compound Modified Electrodes

Electrochemical biosensors utilizing electrodes modified with pyrene derivatives leverage the pyrene moiety as a non-covalent linker to functionalize the electrode surface. This strategy is particularly effective for carbon-based electrodes. Theoretical studies have analyzed the adsorption of 1-pyrenebutanoic acid succinimidyl ester (PASE), a derivative used to link proteins to surfaces, on graphene. arxiv.org The pyrene part of the molecule adsorbs onto the graphene surface, while the butanoic acid chain and the succinimidyl ester group are available to bind to biomolecules like antibodies. arxiv.org This immobilization is crucial for creating sensitive and specific biosensors, for instance, in oscillator-based biosensors for detecting viruses through antigen-antibody reactions. arxiv.org

A practical example of this approach is the development of a quantum capacitance-based molecular sensor for lactate (B86563) using graphene foam electrodes modified with a pyrene-appended boronic acid. nih.gov While not this compound itself, this system illustrates the principle of using a pyrene derivative to anchor a recognition element (boronic acid, which binds lactate) to a graphene surface. The modification of the graphene foam electrode with the pyrene-appended boronic acid resulted in a significant, approximately 10-fold, increase in the electrical double-layer capacitance. nih.gov This change in capacitance upon analyte binding forms the basis of the sensing mechanism. nih.gov

The performance of such modified electrodes can be evaluated by various electrochemical techniques, including cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), which can monitor changes in the electrode's properties upon modification and analyte interaction. rsc.org The table below shows the change in capacitance of a graphene foam electrode upon functionalization with different pyrene derivatives, highlighting the role of the pyrene anchor. nih.gov

| Electrode Modification | Capacitance (µF) |

| Bare Graphene Foam | ~1 |

| Pyrene-appended Boronic Acid (T1) | ~10 |

| Pyrene | ~2 |

| Pyrene-1-boronic acid | ~3 |

| Pyrene-1-carboxaldehyde | ~2.5 |